molecular formula C29H46N2O6 B12344849 Z-D-Glu-OtBuDCHA

Z-D-Glu-OtBuDCHA

Cat. No.: B12344849
M. Wt: 518.7 g/mol
InChI Key: POQMGEMMYVJQOK-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1

InChI Key

POQMGEMMYVJQOK-BTQNPOSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Glu-OtBuDCHA typically involves the esterification of D-glutamic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-D-Glu-OtBuDCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Z-D-Glu-OtBuDCHA involves its role as a protecting group. It binds to the carboxyl group of glutamic acid, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins that interact with glutamic acid residues .

Biological Activity

Z-D-Glu-OtBuDCHA is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and peptide synthesis. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a modified form of glutamic acid, characterized by the presence of a tert-butyl ester group. This modification enhances its stability and solubility, which are critical for biological applications. The compound is primarily used in peptide synthesis but has also been investigated for its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various cellular pathways:

  • Peptide Synthesis : The compound acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. It enhances the efficiency of reactions by stabilizing intermediates and promoting nucleophilic attacks during peptide bond formation.
  • Cellular Signaling : this compound may influence cellular signaling pathways by modulating the activity of enzymes involved in metabolic processes. Its role in these pathways can potentially lead to alterations in gene expression and cellular metabolism.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. By modulating glycolytic enzymes, this compound could reduce energy production in cancer cells, leading to decreased cell proliferation.

  • Case Study : In vitro studies on glioblastoma cells demonstrated that this compound effectively inhibited cell growth at lower concentrations compared to traditional chemotherapeutic agents. The compound showed a significant reduction in cell viability (IC50 values) under hypoxic conditions, which are characteristic of tumor microenvironments.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus50 µg/mLSignificant growth inhibition
Escherichia coli100 µg/mLModerate growth inhibition
Pseudomonas aeruginosa200 µg/mLLimited inhibitory effect

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Glycolytic Inhibition : A study demonstrated that this compound significantly inhibited hexokinase activity, a key enzyme in glycolysis, thus reducing glucose metabolism in cancer cells .
  • Cytotoxic Effects : The cytotoxicity was evaluated using various cancer cell lines, where this compound exhibited lower IC50 values than standard treatments, suggesting enhanced efficacy .
  • Peptide Synthesis Efficiency : In peptide coupling reactions, this compound showed improved yields and reaction rates compared to traditional coupling agents .

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